REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:8]([CH3:9])([CH3:10])[OH:11])[cH:7]1.[CH:26]([Cl:27])([Cl:28])[Cl:29].[Ca+2:24].[Cl:12][c:13]1[cH:14][c:15]([C:20](=[O:17])[O:21][OH:22])[cH:16][cH:18][cH:19]1.[OH-:23].[OH-:25]>>[Br:1][c:2]1[cH:3][n+:4]([O-:17])[cH:5][c:6]([C:8]([CH3:9])([CH3:10])[OH:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)c1cncc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(O)c1cc(Br)c[n+]([O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |